molecular formula C5H4ClNO B1586861 3-Chloro-4-hydroxypyridine CAS No. 89284-20-8

3-Chloro-4-hydroxypyridine

Cat. No. B1586861
CAS RN: 89284-20-8
M. Wt: 129.54 g/mol
InChI Key: NKEYLLFRPHHBOQ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It has a molecular weight of 129.55 . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxypyridine is a solid at room temperature. It has a boiling point of 204-205°C .

Scientific Research Applications

1. Reactions with 1‐Chloro‐2,4,6‐trinitrobenzene

3-Chloro-4-hydroxypyridine shows distinct reactivity patterns when reacted with 1-chloro-2,4,6-trinitrobenzene. It reacts at the oxygen atom, in contrast to other hydroxypyridines which exhibit varied reaction sites. This unique reactivity is crucial in organic synthesis and can lead to the formation of novel compounds (Boga et al., 2001).

2. Formation of Metal Complexes

3-Chloro-4-hydroxypyridine can be used to synthesize Nickel(II) and Palladium(II) complexes. These complexes have shown potential in catalyzing the Kumada–Tamao–Corriu reaction, an important reaction in organic chemistry (Bhat, Avinash, & Anantharaman, 2019).

3. Study of Tautomeric Equilibrium

The effects of chlorination on tautomeric equilibrium in hydroxypyridines, including 3-Chloro-4-hydroxypyridine, have been studied. This research is significant in understanding the structural dynamics of such molecules, which is vital for various applications in chemical and pharmaceutical industries (Calabrese et al., 2017).

4. Synthesis of Anticancer Agents

Research has been conducted on the synthesis of potential anticancer agents using hydroxypyridines, including 3-Chloro-4-hydroxypyridine. The studies focus on the creation of compounds that may affect the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

5. Enantioselective Synthesis Applications

3-Chloro-4-hydroxypyridine has been utilized in the novel enantioselective synthesis of compounds like (+)-pseudoconhydrine. This showcases its utility in stereoselective synthesis, a key aspect of modern pharmaceutical production (Sakagami, Kamikubo, & Ogasawara, 1996).

6. Synthesis of Novel Heterocyclic Systems

Research on the synthesis of new heterocyclic systems involves 3-Chloro-4-hydroxypyridine. It is used in the creation of diverse heterocyclic compounds, which are important in the development of new drugs and materials (Smith, Matthews, Hulme, & Martin, 1986).

Safety And Hazards

3-Chloro-4-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEYLLFRPHHBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376583
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxypyridine

CAS RN

89284-20-8
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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